2-Fluoro-5-(methylthio)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(methylthio)nicotinic acid is an organic compound with the molecular formula C7H6FNO2S and a molecular weight of 187.19 g/mol It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 5-position is replaced by a methylthio group
Vorbereitungsmethoden
The synthesis of 2-Fluoro-5-(methylthio)nicotinic acid typically involves multiple stepsThe reaction conditions often involve the use of fluorinating agents and thiolating reagents under controlled temperatures and pressures . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
2-Fluoro-5-(methylthio)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(methylthio)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving nicotinic acid derivatives.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-(methylthio)nicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine and methylthio groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-5-(methylthio)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
Picolinic acid: A derivative with a carboxylic acid group at the 2-position.
Nicotinic acid: A derivative with a carboxylic acid group at the 3-position.
Isonicotinic acid: A derivative with a carboxylic acid group at the 4-position. The uniqueness of this compound lies in the presence of both the fluorine and methylthio groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H6FNO2S |
---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
2-fluoro-5-methylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6FNO2S/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11) |
InChI-Schlüssel |
NYRJLFGZGMUEMR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(N=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.